

Spectroscopic and Synthetic Insights into a Novel Bromo-Methoxy Carbonyl Compound

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Compound of Interest

Compound Name: *2-Bromo-2-methoxy-1-phenylpropan-1-one*

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An In-depth Analysis of **2-Bromo-2-methoxy-1-phenylpropan-1-one** and its Analogs for Researchers and Drug Development Professionals

Introduction

The quest for novel chemical entities with potential applications in pharmaceutical and materials science necessitates a thorough understanding of their structure and synthesis. **2-Bromo-2-methoxy-1-phenylpropan-1-one** represents a unique molecular architecture featuring a stereocenter with bromine and methoxy substitutions adjacent to a carbonyl group. This arrangement suggests potential for diverse chemical transformations and biological activities. However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimental NMR and mass spectrometry data for this specific compound. This technical guide, therefore, aims to provide valuable insights by presenting a detailed analysis of a closely related structural analog: 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. The spectroscopic data and synthetic protocols for this analog can serve as a crucial reference point for researchers working on the synthesis and characterization of **2-Bromo-2-methoxy-1-phenylpropan-1-one** or similar chemical structures.

Spectroscopic Data of the Structural Analog: 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

Due to the unavailability of data for **2-Bromo-2-methoxy-1-phenylpropan-1-one**, we present the NMR data for a structurally similar compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This compound shares the key feature of a carbon atom substituted with both a bromine and a methoxy group, adjacent to a phenyl ring.

NMR Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR data for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, as reported in the literature.^[1] The spectra were recorded on a Bruker Avance AV400 spectrometer in CDCl_3 .^[1]

Table 1: ^1H NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile^[1]

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.58–7.54	m	2H (Aromatic)
7.53–7.48	m	3H (Aromatic)
4.45	s	1H (Methine)
3.48	s	3H (Methoxy)

Table 2: ^{13}C NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile^[1]

Chemical Shift (δ , ppm)	Assignment
131.83	Aromatic C
130.80	Aromatic C
129.00	Aromatic C
128.38	Aromatic C
112.87	Cyano C
112.66	Cyano C
86.21	Quaternary C-Br
58.61	Methoxy C

Experimental Protocol: Synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

The following is a detailed experimental protocol for the synthesis of the analog compound, which can be adapted for the synthesis of **2-Bromo-2-methoxy-1-phenylpropan-1-one**.

Materials:

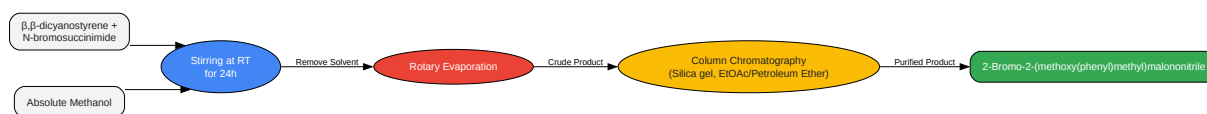
- β,β -dicyanostyrene
- N-bromosuccinimide (NBS)
- Absolute methanol (MeOH)
- Ethyl acetate (EtOAc)
- Petroleum ether

Procedure:[1]

- In a 100 mL three-neck flask, a solution of β,β -dicyanostyrene (0.31 g, 2 mmol) in absolute methanol (10 mL) was prepared.
- N-bromosuccinimide (0.35 g, 2 mmol) was added to the solution.
- The reaction mixture was stirred at room temperature for 24 hours.
- After the reaction was complete, the excess methanol was removed by rotary evaporation.
- The resulting residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
- The final product, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was obtained as a brown oil (0.44 g, 70.5% yield).

Visualizing the Synthesis: A Representative Workflow

To provide a clear visual representation of the experimental process, the following diagram illustrates the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This workflow can be conceptually applied to the synthesis of other related bromo-methoxy compounds.



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Caption: Synthesis workflow for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile.

Conclusion

While direct spectroscopic data for **2-Bromo-2-methoxy-1-phenylpropan-1-one** remains elusive in the current body of scientific literature, this guide provides a valuable starting point for researchers in the field. The detailed NMR data and synthetic protocol for the close structural analog, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, offer a solid foundation for predicting the spectral characteristics and designing synthetic routes for the target compound. The provided workflow visualization further clarifies the experimental process. It is anticipated that this information will aid in the successful synthesis, characterization, and subsequent investigation of **2-Bromo-2-methoxy-1-phenylpropan-1-one** and its derivatives, ultimately contributing to advancements in drug development and materials science.

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References

- 1. mdpi.com [mdpi.com]

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